(3-Ethoxycyclobutyl)hydrazine hydrochloride

Description

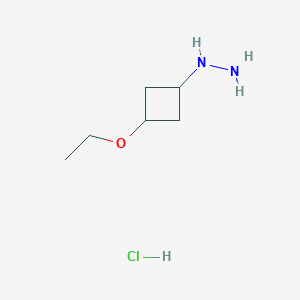

(3-Ethoxycyclobutyl)hydrazine hydrochloride is a hydrazine derivative characterized by a cyclobutyl ring substituted with an ethoxy group at the 3-position. This compound is of interest in synthetic chemistry and pharmaceutical research due to its structural uniqueness and reactivity. Hydrazine derivatives are widely utilized as intermediates in the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolones, which exhibit biological activities like anti-inflammatory and antimicrobial properties .

Properties

Molecular Formula |

C6H15ClN2O |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

(3-ethoxycyclobutyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-9-6-3-5(4-6)8-7;/h5-6,8H,2-4,7H2,1H3;1H |

InChI Key |

XJTFNTGYARJQGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(C1)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride typically involves the reaction of cyclobutyl hydrazine with ethyl alcohol under acidic conditions. The process can be summarized as follows:

- The reaction mixture is subjected to acidic conditions to facilitate the formation of the hydrochloride salt.

- The product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form .

Cyclobutyl hydrazine: is reacted with .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxycyclobutyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.

Substitution: The ethoxy group or the hydrazine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted hydrazines .

Scientific Research Applications

(3-Ethoxycyclobutyl)hydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of (3-Ethoxycyclobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (3-Ethoxycyclobutyl)hydrazine hydrochloride with analogous hydrazine derivatives:

*Estimated based on analogous compounds.

Key Observations :

- Cyclobutyl vs. Phenyl Backbone : The cyclobutyl ring in (3-Ethoxycyclobutyl)hydrazine HCl introduces strain and conformational rigidity compared to planar aromatic derivatives like 3-methoxyphenylhydrazine HCl. This may influence reactivity in cyclization reactions .

- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance nucleophilicity of the hydrazine group, facilitating condensation reactions with carbonyl compounds. In contrast, electron-withdrawing groups (e.g., nitro, chloro) reduce reactivity but improve stability .

- Solubility : Aliphatic derivatives like (3-Ethoxycyclobutyl)hydrazine HCl are generally more soluble in polar solvents than aromatic analogs, making them preferable in solution-phase syntheses .

Pharmacological and Industrial Relevance

- Anti-inflammatory Activity : Pyrazole derivatives synthesized from phenylhydrazine HCl show anti-inflammatory properties . The cyclobutyl analog’s bioactivity remains underexplored but could exhibit improved pharmacokinetics due to reduced aromaticity.

- Agrochemicals : (4-Ethylphenyl)hydrazine HCl is used in herbicides and pesticides . The ethoxycyclobutyl variant may offer similar utility with enhanced environmental stability.

- Safety Profiles : All hydrazine derivatives are toxic, with phenylhydrazine HCl having an oral LD₅₀ of 25–2100 mg/kg . Aliphatic variants like (3-Ethoxycyclobutyl)hydrazine HCl likely share comparable toxicity, necessitating strict handling protocols.

Stability and Reactivity

- Thermal Stability : Aromatic hydrazines (e.g., 3-nitrophenylhydrazine HCl) decompose at higher temperatures (~200°C) compared to aliphatic derivatives, which may degrade at lower temperatures due to ring strain .

- Reactivity in Alkylation : The ethoxy group in (3-Ethoxycyclobutyl)hydrazine HCl can participate in ether cleavage reactions under acidic conditions, a feature absent in tert-butoxy analogs .

Biological Activity

(3-Ethoxycyclobutyl)hydrazine hydrochloride is a hydrazine derivative with a unique cyclobutane structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ethoxy group, which enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmacological applications.

Pharmacological Potential

Hydrazine derivatives, including this compound, are known for their diverse pharmacological effects. Research indicates that such compounds may exhibit:

- Antitumor Activity : Hydrazines have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives show activity against various microbial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Certain hydrazine compounds have been investigated for their ability to protect neuronal cells from damage.

The specific biological activities of this compound are still being explored, with preliminary studies indicating promising results in various assays.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic attacks due to the nitrogen atoms present in the hydrazine moiety. This reactivity allows the compound to interact with various biological molecules, potentially influencing metabolic pathways and cellular functions.

Comparative Analysis with Other Hydrazines

To better understand the unique properties of this compound, a comparative analysis with other hydrazine derivatives is helpful:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Hydrazine | H₂N-NH₂ | Known for reducing properties and toxicity. |

| Phenylhydrazine | C₆H₅-NH-NH₂ | Exhibits antitumor activity; used in organic synthesis. |

| 1-Acetylhydrazine | CH₃CO-NH-NH₂ | Used as an intermediate in pharmaceuticals. |

| 4-Methylphenylhydrazine | C₇H₉N₃ | Displays antimicrobial properties; involved in drug design. |

The cyclobutane structure combined with an ethoxy group in this compound may confer distinct reactivity patterns and biological activities compared to traditional hydrazines.

Study on Antitumor Activity

A recent study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Experimental Setup

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.

Results

- HeLa Cells : IC50 = 12 µM

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 18 µM

These findings indicate that this compound exhibits potent antitumor activity across multiple cancer types.

Neuroprotective Studies

Another area of research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.

Key Findings

- Cell Viability Improvement : Increased by 40% compared to untreated controls.

- Mechanism : The compound appears to enhance antioxidant enzyme activity, thereby mitigating oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.